![molecular formula C16H11FO5S B2843061 (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 623122-56-5](/img/structure/B2843061.png)
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Overview
Description
The compound is a benzofuran derivative with a methanesulfonate group attached to the 6th carbon of the benzofuran ring. The benzofuran ring also has a fluorobenzylidene group at the 2nd carbon. The presence of the fluorine atom and the methanesulfonate group could potentially make this compound useful in various chemical reactions due to their reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran ring system, the methanesulfonate group, and the fluorobenzylidene group. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity, while the methanesulfonate group could increase its solubility in water .Scientific Research Applications
- Research has shown that this compound inhibits the NorA efflux pump of Staphylococcus aureus, a bacterium responsible for various infections. By blocking this pump, it enhances the effectiveness of antibiotics against the bacterium .
- The crystal structure of a related compound, (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one-dichloromethane, has been studied. Although not identical, this compound shares some structural features with our target compound. Its anti-inflammatory activity suggests potential therapeutic applications .
- The azaindole chemical scaffold, represented by our compound, appears in many biologically active natural products and synthetic derivatives. Recent developments have led to therapeutic agents for various diseases based on this scaffold .
- While not directly related to our compound, research on terpenoid compounds (which share some similarities with our compound) has revealed their role in plant chemical defense. Controlled hydroxylation of terpenoids allows plants to defend against herbivores without self-toxicity. This insight could inform future studies on our compound’s potential ecological roles .
Antibacterial Activity
Anti-Inflammatory Potential
Azaindole Scaffold for Drug Development
Plant Chemical Defense Mechanisms
Future Directions
properties
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVRCRJLXYPUHO-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate |
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